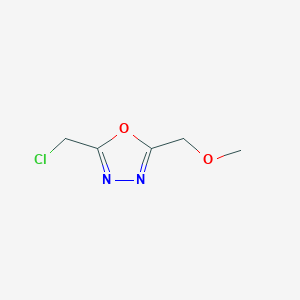
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring structure. These compounds have been the subject of extensive research due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursors such as carboxylic acids, esters, hydrazides, and acyl chlorides. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by reacting trichloromethylarenes with hydrazides in the presence of pyridine . Similarly, 2-(substituted-phenyl)-5-(aminomethyl)- and (thiomethyl)-1,3,4-oxadiazoles can be synthesized from chloromethyl derivatives . The synthesis process often involves cyclodehydration reactions and can be facilitated by various cyclodehydrating agents or by treatment with phosphorous oxychloride . The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, 1H NMR, mass spectra, and elemental analysis .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted at the 2 and 5 positions with various functional groups. These substitutions can significantly influence the physical and chemical properties of the compounds. The structure of these compounds is often elucidated using NMR spectroscopy, which provides detailed information about the chemical environment of the hydrogen atoms within the molecule .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including oxidation and substitution reactions. For example, selective oxidation of thiomethyl-oxadiazole derivatives can be achieved using dimethyldioxirane under mild conditions . The reactivity of these compounds allows for further functionalization and the creation of a wide array of derivatives with different chemical properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit a range of absorption wavelengths in UV-Vis spectroscopy, typically between 260-279 nm, and can emit strong fluorescence in solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as luminescent materials . The solubility, melting points, and stability of these compounds can vary widely depending on the nature of the substituents attached to the oxadiazole ring.
Scientific Research Applications
Synthesis and Characterization
A foundational aspect of research on 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole involves the synthesis and characterization of derivatives. For instance, Rufenacht (1972) developed an improved method for producing 1,3,4-oxadiazol-2(2H)-ones, converting them into 3-chloromethyl derivatives suitable for preparing insecticidal thiophosphates and dithiophosphates, showcasing a methodological application in synthesizing targeted chemical agents (Rufenacht, 1972).
Antimicrobial Activities
The antimicrobial potential of 1,3,4-oxadiazole derivatives is another significant area of application. Kumar et al. (2013) synthesized new oxadiazole derivatives bearing the 5-chloro-2-methoxyphenyl moiety, revealing significant antibacterial and antifungal activities against tested strains. This research highlights the pharmaceutical application of oxadiazole derivatives as potential antimicrobial agents (Kumar et al., 2013).
Material Science Applications
In the field of material science, Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives, studying their mesomorphic behavior and photoluminescent properties. These compounds exhibited wide mesomorphic temperature ranges and strong fluorescence emissions, suggesting their potential use in electronic and photonic devices, highlighting the versatility of oxadiazole derivatives in developing new materials with specific electronic and optical properties (Han et al., 2010).
Corrosion Inhibition
Additionally, Bouklah et al. (2006) investigated the corrosion inhibition efficiency of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole for mild steel in sulfuric acid, revealing high inhibition efficiency. This study opens up applications of oxadiazole derivatives in industrial settings, particularly in protecting metals from corrosion, demonstrating the chemical's applicability in extending the lifespan of metal structures and components (Bouklah et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTOBXGJXIVYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

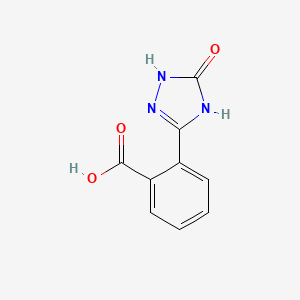
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
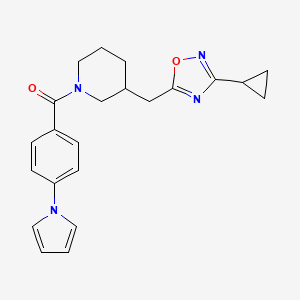
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
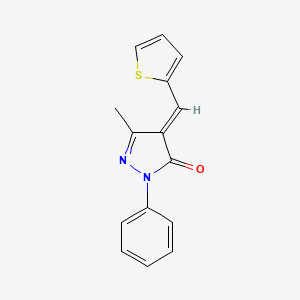
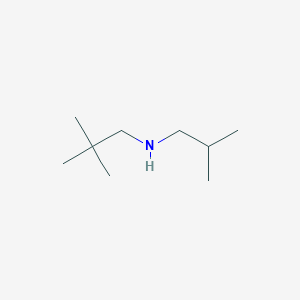
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
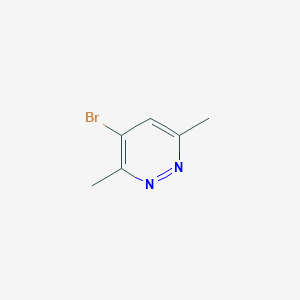
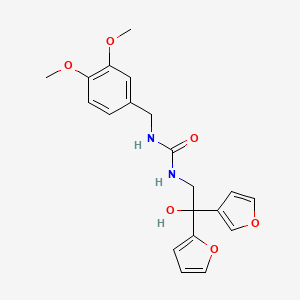
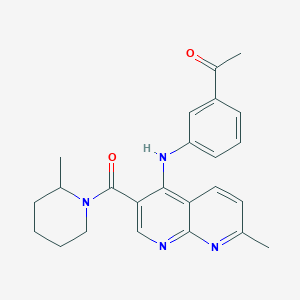
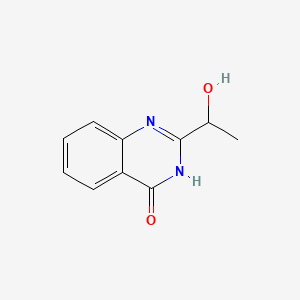
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)